molecular formula C19H17BrO4 B2716926 Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 5010-43-5

Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2716926
CAS No.: 5010-43-5
M. Wt: 389.245
InChI Key: XBSKPWSXKFJSEZ-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₉H₁₇BrO₄, molecular weight: 389.25 g/mol) is a benzofuran derivative characterized by a 3-bromophenyl methoxy substituent at the 5-position, a methyl group at the 2-position, and an ethyl ester at the 3-position of the benzofuran core . Its structural features are critical for its physicochemical properties, including lipophilicity (predicted XLogP3: 6.5) and hydrogen-bonding capacity (5 hydrogen bond acceptors) . The compound’s SMILES notation is CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)Br)C, and its InChIKey is XBSKPWSXKFJSEZ-UHFFFAOYSA-N .

Properties

IUPAC Name

ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-3-22-19(21)18-12(2)24-17-8-7-15(10-16(17)18)23-11-13-5-4-6-14(20)9-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSKPWSXKFJSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or amines in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted benzofuran derivatives.

    Oxidation: Formation of benzofuran quinones.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Hydrolysis: Formation of 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid.

Scientific Research Applications

Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogues of Benzofuran Carboxylates

The target compound belongs to a class of substituted benzofuran carboxylates. Key structural variations among analogues include:

  • Halogen type and position (e.g., Br vs. F, substitution on phenyl or benzofuran rings).
  • Substituent groups (e.g., methyl, phenyl, or sulfonyl groups).
  • Ester modifications (e.g., ethyl vs. methoxyethyl esters).
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Data
Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₁₉H₁₇BrO₄ 389.25 3-Bromophenyl methoxy, 2-methyl Predicted CCS (Ų): [M+H]+ = 181.3
Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate C₂₄H₁₈BrFO₄ 469.30 3-Fluorophenyl methoxy, 2-phenyl, 6-bromo XLogP3: 6.5; Higher MW and lipophilicity
Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate C₂₄H₁₇Br₂O₄ 545.21 2-Bromophenyl methoxy, 2-phenyl, 6-bromo Dual bromine substituents enhance polarity
2-Methoxythis compound C₂₀H₁₉BrO₅ 419.27 3-Bromophenyl methoxy, 2-methyl, methoxyethyl ester Increased solubility due to polar ether group
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate C₁₄H₁₄O₅ 262.26 Acetyloxy at 5-position, 2-methyl Lower MW and reduced steric bulk

Impact of Substituents on Properties

Halogen Effects: The 3-bromophenyl group in the target compound contributes to higher molecular weight and lipophilicity compared to fluorine analogues (e.g., 3-fluorophenyl in ). Bromine’s larger atomic radius may also influence crystal packing via halogen bonding, as seen in related structures .

Positional Isomerism :

  • Substitution at the 3-position of the phenyl ring (target compound) vs. 2-position (e.g., ) alters steric hindrance and electronic effects. Meta-substitution often provides better rotational freedom compared to ortho-substitution, which may restrict conformational flexibility .

Ester Group Modifications: Replacing the ethyl ester with a methoxyethyl group () introduces an ether linkage, improving solubility in polar solvents.

Sulfonyl and Sulfanyl Derivatives: Compounds like ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-... () introduce sulfonamide groups, drastically altering electronic properties and hydrogen-bonding capacity compared to the target compound’s methoxy group.

Crystallographic and Computational Insights

  • Crystal Packing : In related benzofuran derivatives, bromine atoms participate in Br⋯S interactions (3.48 Å in ) and π-π stacking (centroid distances: 3.66–3.77 Å in ). These interactions stabilize crystal lattices and may influence solubility .

Biological Activity

Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a derivative of the benzofuran class, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, including anticancer, antibacterial, and antifungal effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H18BrO4
  • Molecular Weight : 372.24 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

In vitro assays demonstrated that the compound inhibits cell proliferation significantly, with a notable effect on the A549 lung cancer cell line, exhibiting an IC50 value of 10 µM.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. This compound shows promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against various fungal strains.

Table 3: Antifungal Activity Data

Fungal StrainMIC (µg/mL)Reference
Candida albicans8
Aspergillus niger16

The antifungal efficacy was particularly pronounced against Candida albicans with an MIC of 8 µg/mL.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle and promotes apoptosis in cancer cells.
  • Disruption of Bacterial Cell Walls : Its structural components may penetrate bacterial membranes, leading to cell lysis.
  • Inhibition of Fungal Growth : The compound may inhibit key enzymes involved in fungal cell wall synthesis.

Case Studies

A recent study conducted by Flynn et al. (2023) explored various derivatives of benzofuran compounds, including this compound. The study emphasized the structure-activity relationship (SAR), demonstrating that modifications on the benzofuran core significantly affect biological potency.

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